molecular formula C10H20N2 B15273939 1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane

1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B15273939
M. Wt: 168.28 g/mol
InChI Key: ATFHWYSSCCEFQE-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a diazaspiro ring is fused with a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the use of a cyclization reaction where the amine group reacts with a ketone to form the spirocyclic structure. The reaction conditions often require the presence of a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane can be compared with other spirocyclic compounds such as:

    3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar in structure but contains an additional nitrogen atom and different functional groups.

    1,6-Dioxaspiro[4.4]nonane: Contains oxygen atoms in the spirocyclic ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific diazaspiro structure, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-propan-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C10H20N2/c1-9(2)12-7-3-4-10(12)5-6-11-8-10/h9,11H,3-8H2,1-2H3

InChI Key

ATFHWYSSCCEFQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC12CCNC2

Origin of Product

United States

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